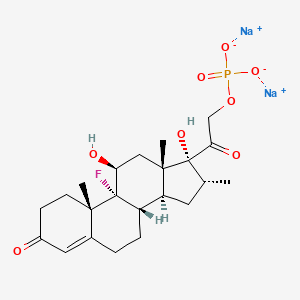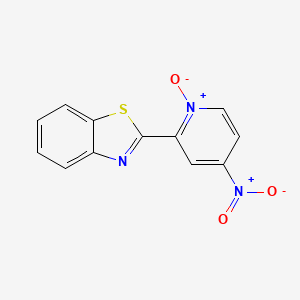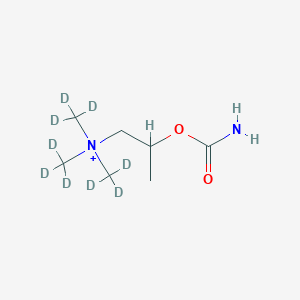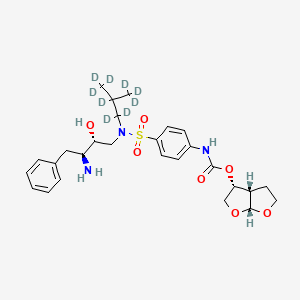
Emtricitabine 5-O-Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emtricitabine 5-O-Sulfate is a metabolite of Emtricitabine, a nucleoside reverse transcriptase inhibitor. Emtricitabine is widely used as an antiviral agent against HIV and Hepatitis B virus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine 5-O-Sulfate involves the sulfation of Emtricitabine. This process typically uses sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 5-OH position of Emtricitabine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. High-performance liquid chromatography (HPLC) is often employed to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Emtricitabine 5-O-Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Emtricitabine.
Substitution: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Emtricitabine 5-O-Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on viral replication and its potential as an antiviral agent.
Medicine: Investigated for its therapeutic potential in treating viral infections, particularly HIV and Hepatitis B.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .
Wirkmechanismus
Emtricitabine 5-O-Sulfate exerts its antiviral effects by inhibiting the activity of viral reverse transcriptase. The compound is phosphorylated intracellularly to form Emtricitabine 5’-triphosphate, which competes with the natural substrate deoxycytidine 5’-triphosphate. This competition results in the incorporation of Emtricitabine into the viral DNA, leading to chain termination and inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Lamivudine: Another nucleoside reverse transcriptase inhibitor with similar antiviral properties.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for enhanced antiviral effects.
Zidovudine: An older nucleoside reverse transcriptase inhibitor with a different mechanism of action.
Uniqueness: Emtricitabine 5-O-Sulfate is unique due to its specific sulfation at the 5-OH position, which enhances its solubility and stability. This modification also allows for different pharmacokinetic properties compared to its parent compound, Emtricitabine.
Eigenschaften
Molekularformel |
C8H10FN3O6S2 |
|---|---|
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C8H10FN3O6S2/c9-4-1-12(8(13)11-7(4)10)5-3-19-6(18-5)2-17-20(14,15)16/h1,5-6H,2-3H2,(H2,10,11,13)(H,14,15,16)/t5-,6+/m0/s1 |
InChI-Schlüssel |
NZZPINZJXRRJIU-NTSWFWBYSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](S1)COS(=O)(=O)O)N2C=C(C(=NC2=O)N)F |
Kanonische SMILES |
C1C(OC(S1)COS(=O)(=O)O)N2C=C(C(=NC2=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH](/img/structure/B13851507.png)





![tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate](/img/structure/B13851530.png)


![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)




